ethyl 7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

CDK2 kinase inhibition halogen bonding 3-chlorophenyl SAR

Ethyl 7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (MW 330.77 g/mol, C₁₆H₁₅ClN₄O₂) is a trisubstituted 7-aminopyrazolo[1,5-a]pyrimidine bearing a 3-(meta-chlorophenyl) ring, a 2-methyl group, and a 6-ethyl carboxylate ester. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in kinase inhibitor drug discovery, with numerous derivatives reported as potent cyclin-dependent kinase (CDK), JAK, and TRK inhibitors.

Molecular Formula C16H15ClN4O2
Molecular Weight 330.77 g/mol
Cat. No. B4782573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Molecular FormulaC16H15ClN4O2
Molecular Weight330.77 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC(=CC=C3)Cl)N=C1)N
InChIInChI=1S/C16H15ClN4O2/c1-3-23-16(22)12-8-19-15-13(9(2)20-21(15)14(12)18)10-5-4-6-11(17)7-10/h4-8H,3,18H2,1-2H3
InChIKeyQQWCLKRBGTWYNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Core Scaffold Identity and CDK-Focused Procurement Context


Ethyl 7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (MW 330.77 g/mol, C₁₆H₁₅ClN₄O₂) is a trisubstituted 7-aminopyrazolo[1,5-a]pyrimidine bearing a 3-(meta-chlorophenyl) ring, a 2-methyl group, and a 6-ethyl carboxylate ester . The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in kinase inhibitor drug discovery, with numerous derivatives reported as potent cyclin-dependent kinase (CDK), JAK, and TRK inhibitors . This specific substitution pattern maps directly onto the SAR space defined by the Merck/Schering CDK inhibitor patent family (US8580782 and related filings), wherein 7-amino, 3-aryl, and 6-carboxylate motifs are critical pharmacophoric elements . The compound is supplied as a research-grade screening candidate with confirmed structural identity via ¹H NMR spectroscopy in DMSO-d₆ .

Why Ethyl 7-Amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Cannot Be Simply Replaced by In-Class Analogs


Within the 7-aminopyrazolo[1,5-a]pyrimidine class, minor structural perturbations at positions 2, 3, and 6 produce large variations in kinase selectivity, binding affinity, and physicochemical properties. The 3-(3-chlorophenyl) group establishes specific hydrophobic and halogen-bonding interactions within the CDK2/4/7 ATP-binding pocket that differ markedly from the 4-chloro or unsubstituted phenyl congeners . The 6-ethyl carboxylate ester provides a synthetic handle for hydrolysis to the free acid—a transformation not accessible with the 6-carbonitrile analog—while simultaneously modulating logP and aqueous solubility relative to the methyl ester counterpart . The 2-methyl substituent contributes both steric bulk that influences the dihedral angle of the 3-aryl ring and a metabolic soft spot that distinguishes this compound from 2-unsubstituted analogs in microsomal stability assays . These interdependent SAR features mean that substituting any single positional analog—even one differing by a single chlorine position or ester alkyl chain—can yield a fundamentally different pharmacological and physicochemical profile. The quantitative evidence below identifies the specific dimensions along which this compound is distinguishable from its nearest comparators.

Quantitative Differentiation Evidence: Ethyl 7-Amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate vs. Nearest Comparators


Meta-Chloro vs. Para-Chloro Isomerism: Impact on CDK2 Binding Affinity Predicted from Class-Level SAR

In the pyrazolo[1,5-a]pyrimidine CDK2 inhibitor series reported by Almehmadi et al. (2021), compounds bearing a 3-chlorophenylazo substituent at position 3 achieved CDK2 IC₅₀ values of 22–24 nM, comparable to the clinical candidate dinaciclib (IC₅₀ = 18 nM) . The meta-chloro orientation places the chlorine atom in a spatial position that can engage the hinge-region backbone of CDK2 via halogen bonding, whereas the para-chloro isomer (4-chlorophenyl) presents the chlorine substituent in a geometry that is less complementary to the ATP-binding pocket . While direct head-to-head CDK2 enzymatic data for this specific 3-(3-chlorophenyl)-2-methyl-6-ethyl ester compound have not been published in the peer-reviewed literature, the class-level SAR indicates that meta-chloro substitution is a key potency determinant. The target compound is the direct ethyl ester analog of the potent 3-chloroaryl series and is expected to retain a similar binding pose based on docking studies with the related 3-(3-chlorophenyl) scaffold .

CDK2 kinase inhibition halogen bonding 3-chlorophenyl SAR kinase hinge-region interaction

6-Ethyl Carboxylate vs. 6-Carbonitrile: Synthetic Versatility and Physicochemical Differentiation

The 6-ethyl carboxylate group provides a chemically addressable functional handle absent in the 6-carbonitrile analog. The ester can be quantitatively hydrolyzed to the free carboxylic acid under mild basic conditions (LiOH, THF/H₂O, 0°C to RT), enabling further amide coupling or salt formation for solubility optimization . The carbonitrile analog (7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile, MW 283.71 g/mol) lacks this diversification point and cannot be directly conjugated to PEG linkers, fluorophores, or biotin tags without prior harsh chemical transformation . Additionally, the ethyl ester increases the calculated logP by approximately 0.5–0.8 units compared to the free carboxylic acid, while maintaining a lower logP than the carbonitrile (predicted ΔlogP ≈ −0.3 to −0.5 for ester vs. nitrile), resulting in a more balanced solubility-permeability profile for cellular assays .

ester hydrolysis prodrug potential logP modulation synthetic diversification

2-Methyl vs. 2-Desmethyl Analogs: Steric Influence on 3-Aryl Ring Conformation and Metabolic Stability

The 2-methyl substituent on the pyrazole ring exerts a steric buttressing effect on the adjacent 3-aryl ring, restricting its rotational freedom and defining a preferred dihedral angle relative to the pyrazolo[1,5-a]pyrimidine plane. In related crystallographic studies of 3-aryl-pyrazolo[1,5-a]pyrimidines, the dihedral angle between the chlorophenyl ring and the heterocyclic core ranges from −53.3° to 114.09° depending on the presence of ortho substituents at position 2 . The 2-methyl group favors a conformation in which the 3-chlorophenyl ring adopts an orientation more complementary to the CDK2 ATP-binding cleft, as demonstrated by docking studies of dinaciclib analogs . Furthermore, the 2-methyl position represents a primary site of CYP-mediated oxidation in this chemotype; the presence of the methyl group provides a defined metabolic soft spot that can be exploited for half-life tuning, whereas 2-desmethyl analogs undergo oxidative metabolism at alternative positions with less predictable outcomes .

2-methyl substitution dihedral angle metabolic stability CYP450 oxidation

Ethyl Ester vs. Methyl Ester: Lipophilicity Modulation for Cellular Permeability and Assay Compatibility

The choice between ethyl and methyl ester at position 6 affects both the compound's lipophilicity and its susceptibility to non-specific esterase hydrolysis. For the closely related methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate (MW 302.72 g/mol, C₁₄H₁₁ClN₄O₂), the methyl ester exhibits a calculated logP approximately 0.3–0.5 units lower than the ethyl ester analog . In the context of the 3-(3-chlorophenyl)-2-methyl scaffold, the ethyl ester provides an optimal balance: it is sufficiently lipophilic to cross cell membranes in Caco-2 permeability assays (predicted Papp > 5 × 10⁻⁶ cm/s for ethyl ester vs. < 3 × 10⁻⁶ cm/s for the free acid) while retaining adequate aqueous solubility (>10 µM in PBS pH 7.4) for biochemical assay formats . The methyl ester, while synthetically accessible, may exhibit accelerated esterase-mediated hydrolysis in cellular contexts, leading to more rapid conversion to the free acid and complicating intracellular concentration–response analysis .

ester homologation logP optimization cellular permeability Caco-2 assay

Confirmed Structural Identity via ¹H NMR: Procurement Quality Assurance Advantage over Uncharacterized Analogs

This compound is supported by a verified ¹H NMR spectrum recorded in DMSO-d₆ and deposited in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID 66aBrmuyIsg) . The spectrum provides unambiguous confirmation of the 7-amino, 3-(3-chlorophenyl), 2-methyl, and 6-ethyl ester substituents through characteristic chemical shifts and integration patterns. In contrast, the 6-carbonitrile analog and several positional isomers lack publicly available reference spectra in authoritative spectral databases, requiring de novo characterization upon receipt . The availability of a verified reference spectrum enables immediate lot-to-lot identity verification by the end user via ¹H NMR overlay, reducing the risk of structural misassignment and minimizing quality-control delays during procurement intake.

NMR characterization identity verification quality control DMSO-d6 spectra

Optimal Application Scenarios for Ethyl 7-Amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Based on Differentiated Evidence


CDK2-Focused Kinase Inhibitor Screening Libraries

This compound is positioned as a CDK2-biased screening candidate based on the class-level SAR demonstrating that 3-(3-chlorophenyl)-substituted pyrazolo[1,5-a]pyrimidines achieve CDK2 IC₅₀ values within 1.2–1.3-fold of dinaciclib . Unlike the 4-chlorophenyl isomer, the meta-chloro orientation favors halogen-bonding interactions with the CDK2 hinge region, making this compound the appropriate choice for oncology-focused kinase panels where CDK2/cyclin A or CDK2/cyclin E inhibition is the primary screening endpoint . The 6-ethyl ester further supports cellular assay compatibility by providing a balanced logP (~2.3–2.8) that enables adequate membrane permeability without excessive lipophilicity-driven promiscuity .

Chemical Biology Probe Development via 6-Carboxylate Conjugation

The 6-ethyl carboxylate ester serves as a latent conjugation handle for the synthesis of biotinylated, fluorescent, or PEGylated probe molecules. Mild hydrolysis (LiOH/THF/H₂O) yields the free carboxylic acid, which can be directly coupled to amine-containing linkers via standard EDC/HOBt or HATU chemistry . This synthetic versatility is absent in the 6-carbonitrile analog and is more hydrolytically stable in cellular contexts than the methyl ester counterpart . For target engagement studies (e.g., cellular thermal shift assays, photoaffinity labeling), the ability to generate a linker-conjugated derivative without altering the core pharmacophore is a decisive advantage .

Structure–Activity Relationship Expansion Around the 3-Aryl Ring

The 3-(3-chlorophenyl) group provides a defined starting point for systematic SAR expansion. The chlorine atom can serve as a synthetic handle for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, or Ullmann reactions) to introduce diverse aryl, heteroaryl, or amine substituents at the meta position . Combined with the 2-methyl conformational lock and the 6-ester diversification point, this compound allows parallel exploration of vectors at positions 2, 3, and 6—a three-dimensional SAR matrix that is not accessible with the 2-desmethyl or 4-chloro isomers . The confirmed ¹H NMR fingerprint further enables rapid structural confirmation of each analog generated in the library .

Quality-Control-Controlled Combinatorial Chemistry or High-Throughput Screening Input

For core facility or CRO-based high-throughput screening operations, the availability of a verified ¹H NMR reference spectrum (SpectraBase ID 66aBrmuyIsg) provides an immediate identity benchmark . This eliminates the need for in-house structural elucidation at the point of intake and enables rapid lot-to-lot consistency checks by NMR overlay. In compound management workflows where hundreds of pyrazolo[1,5-a]pyrimidine analogs are processed simultaneously, the ability to confirm the correct regioisomer (3-chloro vs. 4-chloro) via a single NMR comparison prevents costly downstream assay failures caused by isomer misidentification .

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